molecular formula C21H31ClN2O3S2 B11345096 1-[(4-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-[2-(cyclohexylsulfanyl)ethyl]piperidine-4-carboxamide

Cat. No.: B11345096
M. Wt: 459.1 g/mol
InChI Key: ZSMLNJDGPAHUFL-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a chlorophenyl group, and a cyclohexylsulfanyl group

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step typically involves a substitution reaction where a chlorophenyl group is introduced to the piperidine ring.

    Attachment of the methanesulfonyl group: This can be done using methanesulfonyl chloride in the presence of a base.

    Addition of the cyclohexylsulfanyl group: This step involves a nucleophilic substitution reaction where the cyclohexylsulfanyl group is attached to the ethyl chain.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and chlorophenyl groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE: This compound shares the chlorophenyl and methanesulfonyl groups but lacks the piperidine and cyclohexylsulfanyl groups.

    (4-CHLOROPHENYL)METHANESULFONYL ETHYLAMINE: This compound has a similar structure but with an ethylamine group instead of the piperidine ring.

    (4-CHLOROPHENYL)METHANESULFONYL PIPERIDINE: This compound includes the piperidine ring and the chlorophenyl group but lacks the cyclohexylsulfanyl group.

The uniqueness of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(CYCLOHEXYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H31ClN2O3S2

Molecular Weight

459.1 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-cyclohexylsulfanylethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H31ClN2O3S2/c22-19-8-6-17(7-9-19)16-29(26,27)24-13-10-18(11-14-24)21(25)23-12-15-28-20-4-2-1-3-5-20/h6-9,18,20H,1-5,10-16H2,(H,23,25)

InChI Key

ZSMLNJDGPAHUFL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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